N'-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE is a complex organic compound that features a pyridine ring, an amino group, and a methoxyphenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE typically involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form a Schiff base. This Schiff base is then reacted with 2-(3-methoxyphenoxy)acetic acid under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can exhibit interesting biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry
In the industrial sector, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE is used in the production of specialty chemicals and advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and electronic materials .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with enzymes, receptors, or DNA, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-aminopyridine and 2,6-diaminopyridine share structural similarities with (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE.
Uniqueness
The uniqueness of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE lies in its combination of a pyridine ring, an amino group, and a methoxyphenoxy acetate moiety.
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-methoxyphenoxy)acetate |
InChI |
InChI=1S/C15H15N3O4/c1-20-11-5-4-6-12(9-11)21-10-14(19)22-18-15(16)13-7-2-3-8-17-13/h2-9H,10H2,1H3,(H2,16,18) |
InChI Key |
UQMWBYSJWYNDAB-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=CC=N2)N |
Origin of Product |
United States |
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